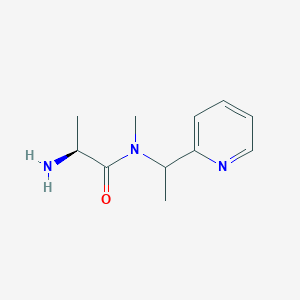

(S)-2-Amino-N-methyl-N-(1-pyridin-2-yl-ethyl)-propionamide

Beschreibung

(S)-2-Amino-N-methyl-N-(1-pyridin-2-yl-ethyl)-propionamide is a chiral amide derivative featuring a pyridine-containing substituent. Its structure includes a methyl group and a 1-pyridin-2-yl-ethyl moiety attached to the nitrogen atoms of the propionamide backbone, with an (S)-configuration at the α-carbon.

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-methyl-N-(1-pyridin-2-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8(12)11(15)14(3)9(2)10-6-4-5-7-13-10/h4-9H,12H2,1-3H3/t8-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMYYNFZUQXAGJ-IENPIDJESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N(C)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)C(C)C1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-(1-pyridin-2-yl-ethyl)-propionamide typically involves the reaction of (S)-1-(pyridin-2-yl)ethylamine with appropriate reagents under controlled conditions. One common method includes the use of trifluoroacetic acid (TFA) as a catalyst, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-methyl-N-(1-pyridin-2-yl-ethyl)-propionamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions may involve agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Trifluoroacetic acid, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N-methyl-N-(1-pyridin-2-yl-ethyl)-propionamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways, particularly those involving chemokine receptors.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and viral infections.

Industry: Utilized in the development of pharmaceuticals and other chemical products

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-methyl-N-(1-pyridin-2-yl-ethyl)-propionamide involves its interaction with molecular targets such as the CXCR4 receptor. This interaction can modulate various signaling pathways, leading to effects such as inhibition of viral entry or suppression of tumor growth .

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Variations

- Heterocyclic Substituents : The target compound’s pyridine ring (aromatic, planar) contrasts with piperidine (saturated, flexible) and pyrrolidine (5-membered ring) analogs. Pyridine’s electron-withdrawing nature may influence binding affinity in biological systems compared to the basic amines in piperidine derivatives .

- Chiral Centers : The (S)-configuration in the target compound and analogs like D-(-)-N,N-diethyl-2-(α-naphthoxy)propionamide highlights the importance of enantiopurity in agrochemical and pharmaceutical efficacy .

- Chloropyridinyl Group (CAS 1354008-88-0): Enhances reactivity for nucleophilic substitutions or metal-catalyzed couplings .

Biologische Aktivität

(S)-2-Amino-N-methyl-N-(1-pyridin-2-yl-ethyl)-propionamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structural Overview

The compound has the following structural characteristics:

- Molecular Formula : C12H16N2O

- Molecular Weight : 220.27 g/mol

- IUPAC Name : (S)-2-Amino-N-methyl-N-(1-pyridin-2-yl-ethyl)-propionamide

The presence of an amide functional group and a pyridine ring is critical for its chemical properties and biological interactions.

Research indicates that (S)-2-Amino-N-methyl-N-(1-pyridin-2-yl-ethyl)-propionamide interacts with various biological targets, including enzymes and receptors involved in metabolic pathways. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in disease processes, potentially affecting metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for cellular function.

Biological Activity

Preliminary studies suggest that (S)-2-Amino-N-methyl-N-(1-pyridin-2-yl-ethyl)-propionamide exhibits significant biological activity. Key findings include:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, including bacteria and fungi. This compound's structural similarity to other active agents suggests potential antimicrobial properties.

- Anticancer Potential : Research into related pyridine derivatives has indicated potential anticancer activities, prompting further investigation into this compound's efficacy against cancer cell lines.

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may offer neuroprotective benefits, which could be relevant for conditions like neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of (S)-2-Amino-N-methyl-N-(1-pyridin-2-yl-ethyl)-propionamide in relation to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-N-(pyridin-3-yl)propanamide | C11H14N2O | Different position of the amino group on the pyridine ring |

| 2-Amino-N-cyclopropyl-N-(pyridin-2-yl)propanamide | C12H16N2 | Contains a cyclopropyl group, altering steric properties |

| 2-Amino-N-(methyl-pyridin-2-yl)propanamide | C12H16N2O | Methyl substitution increases lipophilicity |

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Case Study 1: Antimicrobial Activity Assessment

A study involving a series of pyridine derivatives demonstrated that compounds with similar functional groups exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent activity that warrants further exploration for (S)-2-Amino-N-methyl-N-(1-pyridin-2-yl-ethyl)-propionamide .

Case Study 2: Anticancer Activity Exploration

Research on related aminopyridine derivatives revealed promising anticancer properties against various cancer cell lines. These studies suggest that (S)-2-Amino-N-methyl-N-(1-pyridin-2-yl-ethyl)-propionamide may also exhibit similar effects, particularly in inhibiting cell proliferation and inducing apoptosis .

Future Directions

Continued research is essential to fully elucidate the biological activity of (S)-2-Amino-N-methyl-N-(1-pyridin-2-yl-ethyl)-propionamide. Future studies should focus on:

- In vitro and in vivo Testing : Comprehensive testing to evaluate its efficacy and safety profile.

- Mechanistic Studies : Investigating specific pathways affected by the compound to understand its therapeutic potential better.

- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to enhance potency and selectivity for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.